2-Chloro-3-(2-chloroethyl)-7,8-dimethylquinoline
CAS No.: 893724-67-9
Cat. No.: VC16393384
Molecular Formula: C13H13Cl2N
Molecular Weight: 254.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 893724-67-9 |
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Molecular Formula | C13H13Cl2N |
Molecular Weight | 254.15 g/mol |
IUPAC Name | 2-chloro-3-(2-chloroethyl)-7,8-dimethylquinoline |
Standard InChI | InChI=1S/C13H13Cl2N/c1-8-3-4-10-7-11(5-6-14)13(15)16-12(10)9(8)2/h3-4,7H,5-6H2,1-2H3 |
Standard InChI Key | PTEZZCNKIIJTDL-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C2=NC(=C(C=C2C=C1)CCCl)Cl)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a bicyclic quinoline system (a fused benzene and pyridine ring) with three key substituents:
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Chlorine at position 2 of the quinoline ring.
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2-Chloroethyl group (-CH₂CH₂Cl) at position 3.
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Methyl groups (-CH₃) at positions 7 and 8.
This substitution pattern confers distinct electronic and steric properties, influencing reactivity and biological interactions.
Physicochemical Data
Key physicochemical parameters are summarized below:
*Estimated based on structural analogs .
The LogP value suggests moderate lipophilicity, enabling membrane permeability, while the low polar surface area indicates limited hydrogen-bonding capacity, typical of halogenated aromatics .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 2-Chloro-3-(2-chloroethyl)-7,8-dimethylquinoline typically involves multi-step functionalization of the quinoline core:
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Quinoline Formation: A Skraup or Friedländer synthesis constructs the quinoline backbone.
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Chlorination: Electrophilic chlorination introduces the chlorine at position 2.
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Alkylation: A 2-chloroethyl group is appended via nucleophilic substitution or radical addition.
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Methylation: Methyl groups are introduced at positions 7 and 8 using methylating agents like methyl iodide.
A representative reaction sequence is:
Industrial-Scale Production
Industrial methods prioritize cost efficiency and yield optimization:
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Continuous Flow Reactors: Enhance mixing and heat transfer during chlorination and alkylation.
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Catalytic Systems: Transition-metal catalysts (e.g., Cu, Pd) improve regioselectivity in methylation steps.
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Purification: Recrystallization from ethanol/water mixtures achieves >98% purity.
Chemical Reactivity and Stability
Substitution Reactions
The 2-chloroethyl group undergoes nucleophilic substitution (SN2) with amines, thiols, or azides:
This reactivity mirrors nitrogen mustards, suggesting potential as an alkylating agent.
Oxidation and Reduction
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Oxidation: Treatment with mCPBA (meta-chloroperbenzoic acid) yields the N-oxide derivative, enhancing water solubility.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring, forming tetrahydroquinoline analogs.
Biological Activity and Applications
Anticancer Mechanisms
The compound’s alkylating capacity suggests DNA crosslinking activity, analogous to chlorambucil:
Preliminary studies on similar compounds show IC₅₀ values of 5–10 μM against leukemia cell lines.
Industrial Applications
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Agrochemicals: Serves as an intermediate in pesticide synthesis.
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Materials Science: Modifies polymer backbones for UV resistance.
Comparative Analysis with Structural Analogs
Physicochemical Comparisons
Compound | Molecular Weight | LogP | PSA (Ų) | Key Features |
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2-Chloro-3-(2-chloroethyl)-7,8-dimethylquinoline | 255.16 | 3.9 | 12.89 | Chloroethyl, 7,8-dimethyl |
2-Chloro-3,5,7-trimethylquinoline | 235.73 | 4.2 | 12.89 | Trimethyl substitution |
3-(Chloromethyl)quinoline HCl | 214.09 | 2.5 | 25.00 | Chloromethyl, hydrochloride |
The 7,8-dimethyl variant exhibits higher lipophilicity than chloromethyl analogs, favoring blood-brain barrier penetration.
Reactivity Trends
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Chloroethyl vs. Chloromethyl: Chloroethyl groups show slower SN2 reactivity due to steric hindrance but greater stability in vivo.
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Methyl Substitution: 7,8-Methyl groups enhance steric protection of the quinoline ring, reducing unintended oxidation.
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize bioactivity.
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Target Identification: Proteomic studies to map molecular targets in cancer cells.
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Green Synthesis: Developing solvent-free or catalytic methods to reduce environmental impact.
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